![molecular formula C16H19N3O3 B14250823 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol CAS No. 357190-03-5](/img/structure/B14250823.png)

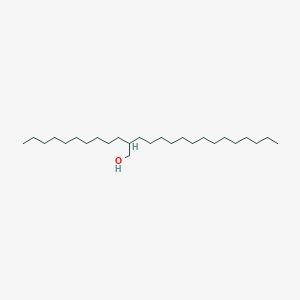

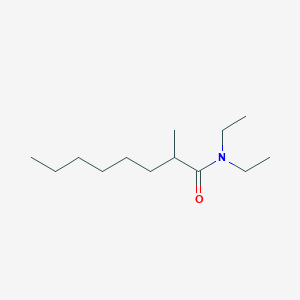

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is a synthetic organic compound designed to serve as a black quencher of pyrene fluorescence. It is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, allowing it to penetrate lipid membranes and remain within them .

Preparation Methods

The synthesis of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves a two-step procedure:

Mitsunobu Reaction: The first step is a Mitsunobu reaction between [4-(phenyldiazenyl)phenyl]diazenyl]phenol and 1,2-O-isopropylideneglycerol.

Cleavage of Isopropylidene Protecting Group: The second step involves the cleavage of the isopropylidene protecting group to yield the final product.

Chemical Reactions Analysis

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazenyl groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.

Scientific Research Applications

This compound has several scientific research applications:

Fluorescence Quenching: It is used as a black quencher of pyrene fluorescence, making it valuable in Förster Resonance Energy Transfer (FRET) studies to detect interactions between biomolecules.

Membrane Probes: Due to its amphiphilic nature, it serves as a membrane-bound probe to study the lateral organization of membranes and lipid-transporting enzymes.

Biological Studies: It is employed in biological research to study protein/membrane interactions and the distribution of probes within lipid membranes.

Mechanism of Action

The mechanism of action of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves its ability to quench pyrene fluorescence. The compound’s amphiphilic structure allows it to integrate into lipid membranes, where it can interact with pyrene-labeled molecules. The energy transfer efficiency at the Förster distance (37.8 Å) is 50%, enabling the detection of molecular interactions by monitoring fluorescence intensity changes .

Comparison with Similar Compounds

3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is unique due to its specific design as a black quencher of pyrene fluorescence. Similar compounds include:

3-{(E)-[4-(Methylamino)phenyl]diazenyl}benzoic acid: This compound also contains diazenyl groups but differs in its structure and specific applications.

Other Diazenyl Compounds: Various diazenyl compounds exist, each with unique properties and applications in fluorescence quenching and membrane studies.

Properties

CAS No. |

357190-03-5 |

|---|---|

Molecular Formula |

C16H19N3O3 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-[4-[[4-(aminomethyl)phenyl]diazenyl]phenoxy]propane-1,2-diol |

InChI |

InChI=1S/C16H19N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,9-11,17H2 |

InChI Key |

SDIFORDOSALKAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)OCC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)

![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)

![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)

![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)

![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)

![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)